BAY-598 R-isomer
Overview
Description
Mechanism of Action
Target of Action
The primary target of BAY-598 R-isomer is the protein lysine methyltransferase SMYD2 . SMYD2 is a member of the SMYD family of protein methyltransferases, which methylates both histone and non-histone proteins, including p53/TP53 and RB1 . It specifically methylates histone H3 ‘Lys-4’ (H3K4me) and dimethylates histone H3 ‘Lys-36’ (H3K36me2) .
Mode of Action
this compound acts as a protein-substrate competitive, SAM uncompetitive inhibitor of SMYD2 . It inhibits in vitro methylation of p53K370 with an IC50 of 27 nM and has more than 100-fold selectivity over other histone methyltransferases and other non-epigenetic targets .
Biochemical Pathways
The inhibition of SMYD2 by this compound affects the methylation of p53K370, leading to decreased DNA-binding activity and subsequent transcriptional regulation activity of p53/TP53 . This can have downstream effects on various biochemical pathways, including the JAK/STAT signaling pathway .
Pharmacokinetics
It is also recommended that the user determine free-drug exposure if dosing above 100 mg/kg (orally) to relate to the pharmacology profile .
Result of Action
The inhibition of SMYD2 by this compound leads to a decrease in p53K370 methylation levels . This can enhance apoptotic responses to doxorubicin in cancer cell lines and reduce methylation in tumor cells in a mouse xenograft model .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, over the short term (48 h), the compound is chemically stable in standard conditions; racemisation has been observed in basic forcing conditions . Furthermore, the compound’s action can synergize with apatinib in patient-derived xenografts .
Biochemical Analysis
Biochemical Properties
BAY-598 R-isomer is a potent inhibitor of SMYD2, exhibiting IC50 values of 27 nM for biochemical activity. It shows more than 100-fold selectivity for SMYD2 over other histone methyltransferases and non-epigenetic enzymes. The compound interacts with the SAM (S-adenosyl methionine) binding site of SMYD2, inhibiting its methylation activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to synergistically suppress the viability, invasiveness, and migratory capabilities of non-small cell lung cancer cells when used in combination with doxorubicin . It promotes cell apoptosis and cell cycle arrest . Furthermore, it significantly inhibits cell migration and invasion .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with SMYD2. It inhibits the methylation of p53K370 in cells with an IC50 of less than 1 µM . This leads to decreased DNA-binding activity and subsequent transcriptional regulation activity of p53/TP53 . Mechanistic studies have revealed that it coordinately inhibits JAK-STAT signaling upon combination treatment .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound in animal models are not well-documented. It has been noted that the compound has properties that are compatible with in vivo experiments .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. It is known to inhibit the methylation activity of SMYD2, which could potentially affect various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-BAY-598 involves multiple steps, starting with the preparation of the core aminopyrazoline structure. The key steps include:
- Formation of the aminopyrazoline core through cyclization reactions.
- Introduction of the cyanoamino and difluoromethoxyphenyl groups via nucleophilic substitution reactions.
- Final coupling with the dichlorophenyl group to complete the molecule .
Industrial Production Methods: While specific industrial production methods for ®-BAY-598 are not widely documented, the synthesis typically follows standard organic synthesis protocols, ensuring high purity and yield through careful control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: ®-BAY-598 primarily undergoes substitution reactions during its synthesis. The compound is stable under typical laboratory conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions:
- Nucleophilic substitution reactions are commonly used, with reagents such as sodium hydride and potassium carbonate.
- Solvents like dimethyl sulfoxide and acetonitrile are frequently employed.
- Reaction temperatures typically range from room temperature to 80°C .
Major Products: The major product of the synthesis is ®-BAY-598 itself, with high purity achieved through recrystallization and chromatographic techniques .
Scientific Research Applications
®-BAY-598 is widely used in scientific research for its ability to inhibit SMYD2. Its applications include:
Chemistry: Studying the mechanisms of protein methylation and enzyme inhibition.
Biology: Investigating the role of SMYD2 in gene expression and epigenetic regulation.
Medicine: Exploring potential therapeutic applications in cancer treatment, as SMYD2 is implicated in the progression of various cancers
Industry: Used in the development of new drugs targeting epigenetic modifications
Comparison with Similar Compounds
- (S)-BAY-598: The enantiomer of ®-BAY-598, which is less active against SMYD2 .
- Other SMYD2 inhibitors: Compounds like AZ505 and LLY-507 also inhibit SMYD2 but differ in their chemical structures and potency .
Uniqueness: ®-BAY-598 is unique due to its high selectivity and potency for SMYD2, making it a valuable tool for studying the specific functions of this enzyme in various biological contexts .
Properties
IUPAC Name |
N-[(4R)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTJIRVZJJGFTK-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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